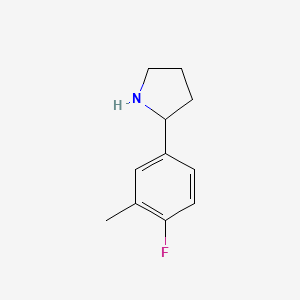
2-(4-Fluoro-3-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Fluoro-3-methylphenyl)pyrrolidine is an organic compound with the molecular formula C11H14FN. It is a derivative of pyrrolidine, where the pyrrolidine ring is substituted with a 4-fluoro-3-methylphenyl group.
Preparation Methods
The synthesis of 2-(4-Fluoro-3-methylphenyl)pyrrolidine typically involves the reaction of 4-fluoro-3-methylbenzaldehyde with pyrrolidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to facilitate the reaction. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) at elevated temperatures .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield of the product .
Chemical Reactions Analysis
2-(4-Fluoro-3-methylphenyl)pyrrolidine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or functional groups present.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can introduce various functional groups into the molecule .
Scientific Research Applications
2-(4-Fluoro-3-methylphenyl)pyrrolidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Fluoro-3-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atom in the aromatic ring enhances its binding affinity to these targets, potentially leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed that the compound can modulate neurotransmitter systems and inhibit certain enzymes .
Comparison with Similar Compounds
2-(4-Fluoro-3-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
4-Fluoro-3-methylphenylpyrrolidine: Similar in structure but lacks the fluorine substitution, which may result in different chemical and biological properties.
4-Fluoro-3-methyl-α-PVP: A structural analog with a different substitution pattern, known for its psychoactive properties.
N-ethyl-2-amino-1-phenylheptan-1-one: Another related compound with different pharmacological effects.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H14FN |
|---|---|
Molecular Weight |
179.23 g/mol |
IUPAC Name |
2-(4-fluoro-3-methylphenyl)pyrrolidine |
InChI |
InChI=1S/C11H14FN/c1-8-7-9(4-5-10(8)12)11-3-2-6-13-11/h4-5,7,11,13H,2-3,6H2,1H3 |
InChI Key |
JIHZZRABBCRVLZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)C2CCCN2)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(Pentan-2-yl)oxy]acetic acid](/img/structure/B15323948.png)
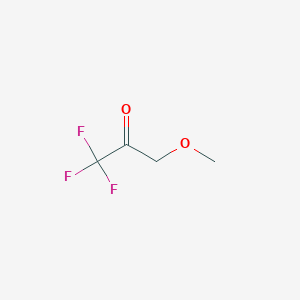
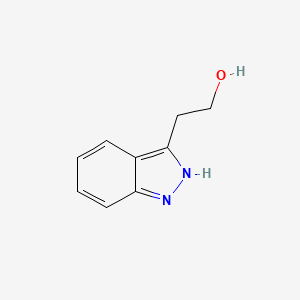
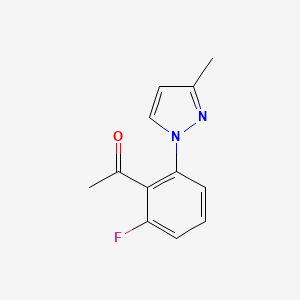

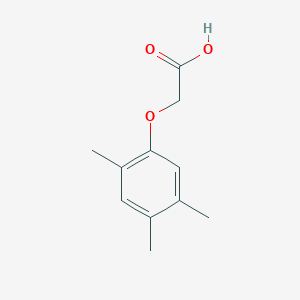

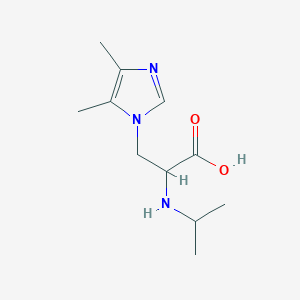
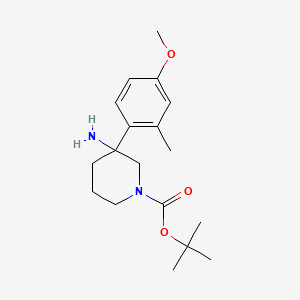
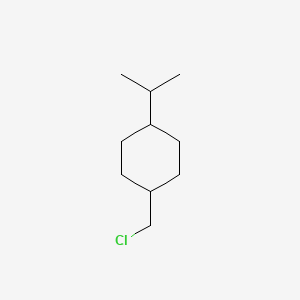
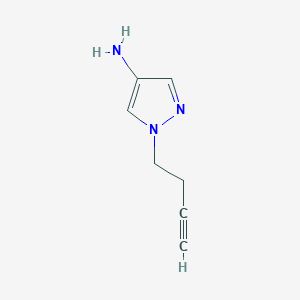
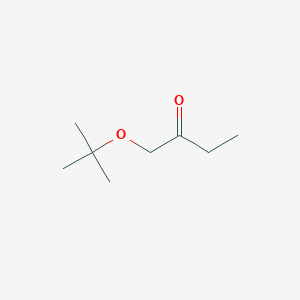
![N-{[4-(aminomethyl)-2-fluorophenyl]methyl}-1,3-benzothiazole-2-carboxamide hydrochloride](/img/structure/B15324033.png)

